Product packaging for Acetamide, N-((4-methoxyphenyl)methoxy)-(Cat. No.:CAS No. 23993-49-9)

Acetamide, N-((4-methoxyphenyl)methoxy)-

Cat. No.: B13743266
CAS No.: 23993-49-9
M. Wt: 195.21 g/mol
InChI Key: RDSUGUYIRHIUJH-UHFFFAOYSA-N
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Description

Acetamide, N-((4-methoxyphenyl)methoxy)- is a chemical compound offered for research and development purposes. This product is intended for use by qualified laboratory and scientific personnel only. It is strictly labeled "For Research Use Only" (RUO), meaning it is not intended for diagnostic, therapeutic, or any personal use. All information provided is for research reference. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their laboratory's protocols and applicable regulations. Please consult the safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B13743266 Acetamide, N-((4-methoxyphenyl)methoxy)- CAS No. 23993-49-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23993-49-9

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methoxy]acetamide

InChI

InChI=1S/C10H13NO3/c1-8(12)11-14-7-9-3-5-10(13-2)6-4-9/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

RDSUGUYIRHIUJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NOCC1=CC=C(C=C1)OC

Origin of Product

United States

Mechanistic Investigations of N 4 Methoxyphenyl Methoxy Acetamide Reactivity

Elucidation of Reaction Pathways and Intermediate Characterization

Proposed Mechanistic Cycles in Derivatization Reactions

No published studies were identified that propose specific mechanistic cycles for the derivatization reactions of Acetamide (B32628), N-((4-methoxyphenyl)methoxy)-.

Identification of Transient Intermediates

There is no available data on the identification or characterization of transient intermediates formed during reactions involving Acetamide, N-((4-methoxyphenyl)methoxy)-.

Role as a Precursor or Synthetic Equivalent in Organic Transformations

Participation in Named Reactions and Rearrangements (e.g., HERON reactions)

While the HERON (Heteroatom Rearrangement On Nitrogen) reaction is a known process for certain N-alkoxyamides, there is no specific mention in the scientific literature of Acetamide, N-((4-methoxyphenyl)methoxy)- participating in this or any other named reaction or rearrangement. The HERON reaction involves the migration of a substituent from the nitrogen of an amide to the carbonyl carbon.

Utility in Multi-Step Organic Synthesis

No documented examples of the application of Acetamide, N-((4-methoxyphenyl)methoxy)- in multi-step organic synthesis have been found. Its potential utility as a synthetic building block remains to be established through future research.

Spectroscopic Techniques for In Situ Mechanistic Monitoring

No studies employing spectroscopic techniques for the in-situ monitoring of reactions involving Acetamide, N-((4-methoxyphenyl)methoxy)- have been reported.

Due to a lack of specific scientific literature and publicly available computational studies on the chemical compound “Acetamide, N-((4-methoxyphenyl)methoxy)-,” it is not possible to generate a detailed and scientifically accurate article that adheres to the provided outline.

To provide a thorough and accurate analysis as per the user's instructions, dedicated computational and theoretical studies on "Acetamide, N-((4-methoxyphenyl)methoxy)-" would need to be performed and published in the scientific literature. Without such foundational research, the generation of the requested article is not feasible.

Computational and Theoretical Studies on N 4 Methoxyphenyl Methoxy Acetamide

In Silico Design Principles for Analogues

Computational and theoretical studies are pivotal in the rational design of analogues of N-((4-methoxyphenyl)methoxy)acetamide. These in silico approaches allow for the prediction of molecular properties and biological activities, thereby guiding synthetic efforts toward compounds with enhanced efficacy and optimized characteristics. Key methodologies in this domain include pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and molecular docking simulations.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone in the design of novel analogues. This technique involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For scaffolds related to N-((4-methoxyphenyl)methoxy)acetamide, such as hydroxamic acid and N-substituted acetamide (B32628) derivatives, pharmacophore models typically consist of features like hydrogen-bond acceptors (HBA), hydrogen-bond donors (HBD), and hydrophobic regions. ajol.info

For instance, a derived pharmacophore model for a series of hydroxamic acid derivatives identified one hydrogen-bond acceptor, one hydrogen-bond donor, and three hydrophobic features as crucial for biological activity. ajol.info Similarly, another study on different hydroxamic acid derivatives identified a pharmacophore with two hydrogen-bond acceptors and three hydrophobic features. ajol.info These models serve as templates for designing new molecules that fit the required spatial and electronic parameters for target binding. In the context of N-((4-methoxyphenyl)methoxy)acetamide, a hypothetical pharmacophore model could be constructed based on its structural features, which would include hydrogen bond acceptors (the carbonyl and methoxy (B1213986) oxygens), a hydrogen bond donor (the N-H group), and aromatic/hydrophobic regions (the phenyl rings).

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Three-dimensional QSAR (3D-QSAR) models, in particular, provide insights into how variations in steric and electrostatic fields of a molecule affect its activity. For a series of N-phenyl-2,2-dichloroacetamide analogues, 2D, 3D, and group-based QSAR studies were performed to optimize the pharmacophore for potent inhibitors of a specific enzyme target. nih.gov

The predictive power of QSAR models is valuable in the design of new analogues of N-((4-methoxyphenyl)methoxy)acetamide. By analyzing the contributions of different substituents on the aromatic rings and modifications to the acetamide linker, researchers can prioritize the synthesis of compounds with a higher probability of success. For example, a QSAR model might indicate that electron-withdrawing groups at a specific position on the phenyl ring enhance activity, while bulky substituents are detrimental.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in elucidating the binding modes of N-substituted acetamide derivatives and guiding the design of analogues with improved binding affinities. nih.govnih.gov For example, docking studies on novel pyrazolopyrimidine acetamide derivatives helped in analyzing their interaction with the target protein, revealing key binding interactions. mdpi.com

In the design of analogues for N-((4-methoxyphenyl)methoxy)acetamide, molecular docking can be employed to simulate the interaction of virtual compounds with a target protein. This allows for the assessment of binding energies and the identification of crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The insights gained from docking can guide the modification of the parent structure to enhance these interactions and, consequently, the biological activity. For instance, the introduction of a substituent that can form an additional hydrogen bond with a key residue in the binding pocket would be a rational design strategy.

The table below illustrates how different in silico parameters can be used to evaluate and prioritize designed analogues of N-((4-methoxyphenyl)methoxy)acetamide.

AnalogueModificationPredicted Docking Score (kcal/mol)Pharmacophore Fit ScorePredicted pIC50 (QSAR)
Parent Compound N-((4-methoxyphenyl)methoxy)acetamide-7.50.856.2
Analogue A Replacement of 4-methoxy with 4-chloro-8.20.886.8
Analogue B Introduction of a hydroxyl group at the 3-position-7.90.916.5
Analogue C Extension of the methoxy linker to an ethoxy group-7.30.826.1
Analogue D Substitution of the phenyl ring with a pyridine (B92270) ring-8.50.867.1

This table contains hypothetical data for illustrative purposes.

By integrating these computational approaches, a more efficient and targeted discovery of novel analogues with desired biological profiles can be achieved, reducing the reliance on traditional trial-and-error synthesis and screening.

Academic Exploration of Analogues and Derivatives of N 4 Methoxyphenyl Methoxy Acetamide

Design Principles for Structural Diversification

The design of new analogues of N-((4-Methoxyphenyl)methoxy)acetamide is a highly systematic process, leveraging both computational predictions and established chemical strategies to explore a wider chemical space.

Theoretical predictions, primarily through computational chemistry, are instrumental in the rational design of novel analogues. These methods allow for the in silico evaluation of molecular properties, guiding the synthesis of compounds with a higher probability of desired activity.

Density Functional Theory (DFT) calculations, for instance, can be employed to predict the stability and reactivity of proposed analogues. By modeling the electronic structure, researchers can anticipate how modifications to the N-((4-Methoxyphenyl)methoxy)acetamide scaffold will influence its interactions with biological targets. One study utilized DFT to investigate the formation routes of amides and thioamides, highlighting the predictive power of such computational approaches in assessing reaction feasibility. frontiersin.org

Furthermore, computational models can predict the geometric and electronic consequences of structural changes. For example, theoretical studies on N-acyloxy-N-alkoxyamides have shown that the electronegativity of the alkoxy oxygen atom can induce pyramidalization at the amide nitrogen, a structural feature that can significantly impact reactivity and biological activity. arkat-usa.org Such computational insights are invaluable for designing analogues with specific conformational properties.

Key Theoretical Prediction Methods in Analogue Design:

Computational MethodApplication in Analogue DesignPredicted Parameters
Density Functional Theory (DFT)Predicting reaction feasibility and molecular stability. frontiersin.orgReaction energy barriers, molecular orbital energies.
Ab initio methodsHigh-accuracy energy calculations for smaller systems. frontiersin.orgThermochemical data, reaction enthalpies.
Molecular DockingPredicting binding affinity and mode to a biological target.Binding energy, intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activity.Predictive models for activity based on molecular descriptors.

Scaffold modification, or "scaffold hopping," is a powerful strategy for generating structural diversity. This involves replacing the core structure of N-((4-Methoxyphenyl)methoxy)acetamide with a chemically distinct but functionally similar scaffold. nsf.gov This approach can lead to the discovery of novel chemotypes with improved properties.

Combinatorial chemistry offers a systematic way to generate large libraries of related compounds by combining a small number of building blocks in various combinations. This high-throughput approach is particularly well-suited for exploring the structure-activity relationships of N-((4-Methoxyphenyl)methoxy)acetamide analogues. For instance, a library of derivatives could be synthesized by reacting a common intermediate with a diverse set of reagents to modify specific parts of the molecule, such as the phenyl methoxy (B1213986) group or the acetamide (B32628) core. nih.govchemrxiv.org

One common strategy involves the modification of the acetamide scaffold itself. N-arylacetamides are crucial intermediates in the synthesis of various medicinal and pharmaceutical compounds. nih.gov By systematically altering the substituents on the aryl ring or the acetyl group, chemists can fine-tune the molecule's properties.

Synthetic Methodologies for Novel Analogues

The synthesis of novel analogues of N-((4-Methoxyphenyl)methoxy)acetamide relies on a versatile toolkit of organic reactions that allow for precise modifications to different parts of the molecule.

The N-alkoxy group is a key functional handle for introducing structural diversity. Various synthetic methods have been developed to synthesize N-alkoxyamines and their derivatives. researchgate.net One approach involves the iridium-catalyzed transfer hydrogenation of oximes, which provides access to a range of N-alkoxy amines. rsc.org This method offers a practical route to analogues with different alkyl or aryl groups on the alkoxy oxygen.

Another strategy is the selective N-cyclization or O-cyclization of unsaturated N-alkoxy amides, which can lead to the formation of N-alkoxy lactams and oximinolactones. researchgate.net These reactions, which can be performed under mild conditions, expand the range of accessible heterocyclic analogues.

Synthetic Routes to Vary the N-Alkoxy Moiety:

Reaction TypeReagentsProduct Class
Iridium-catalyzed transfer hydrogenation of oximes rsc.org[Ir(Cp*)Cl2]2, formic acidN-alkoxy amines
Halocyclization of unsaturated N-alkoxy amides researchgate.netN-halosuccinimideN-alkoxy lactams
Free radical cross-dehydrogenative C–O coupling osi.lvCH reagents, N-hydroxyphthalimideN-(alkoxy)phthalimides

Modifications to the phenyl methoxy group and the acetamide core are crucial for optimizing the properties of N-((4-Methoxyphenyl)methoxy)acetamide analogues. The synthesis of derivatives with different substituents on the phenyl ring can be achieved through standard aromatic substitution reactions. For example, N-(4-methoxy-3-nitrophenyl)acetamide has been synthesized by the acetylation of 4-methoxy-3-nitroaniline. nih.govresearchgate.netresearchgate.net

The acetamide core can also be readily modified. For example, N-phenylacetamide derivatives have been synthesized and their biological activities evaluated. chemjournal.kz The N-alkylation of amides with alcohols is another attractive method for synthesizing N-alkyl amides, which are important in the pharmaceutical industry. rsc.org

A series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives have been synthesized, demonstrating the feasibility of replacing the acetamide group with other functionalities. mdpi.com The synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide from 4-methoxyaniline and chloroacetyl chloride provides a versatile intermediate for further derivatization. nih.govresearchgate.net

The introduction of chirality into molecules can have a profound impact on their biological activity. Asymmetric synthesis is therefore a critical aspect of developing novel analogues of N-((4-Methoxyphenyl)methoxy)acetamide. frontiersin.org Chiral amides are versatile compounds with diverse biological activities. rsc.org

One approach to stereoselective synthesis is the use of chiral auxiliaries. youtube.com A chiral auxiliary is a chiral molecular unit that is temporarily incorporated into an achiral substrate to guide the selective formation of one enantiomer. After the desired stereocenter is created, the auxiliary can be removed.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral compounds. For instance, the atroposelective N-acylation of quinazolinone-type benzamides has been used for the direct catalytic synthesis of optically active atropisomeric quinazolinone derivatives. rsc.org While not directly applied to N-((4-Methoxyphenyl)methoxy)acetamide, this methodology highlights the potential of organocatalysis in the synthesis of axially chiral amides.

Based on a comprehensive search for "Acetamide, N-((4-methoxyphenyl)methoxy)-," it has been determined that specific experimental data for the advanced analytical and spectroscopic characterization of this exact compound is not available in the public domain through the conducted searches. The search results consistently provide information for related isomers, such as N-(4-methoxyphenyl)acetamide, or other derivatives, rather than for the N-O linked title compound.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the specified methodologies for "Acetamide, N-((4-methoxyphenyl)methoxy)-" as the foundational data is absent from the available resources. An article written without this data would be speculative and would not meet the required standards of scientific accuracy.

Advanced Analytical and Spectroscopic Characterization Methodologies

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and the three-dimensional structure of a molecule. For a compound like Acetamide (B32628), N-((4-methoxyphenyl)methoxy)-, single-crystal X-ray diffraction would be the definitive method to elucidate its solid-state conformation, including the planarity of the acetamide and phenyl groups and the geometry of the methoxy (B1213986) substituents.

Interactive Data Table: Representative Crystal Data for a Related Acetamide Derivative

The following table presents crystal data for N-(4-Methoxy-2-nitrophenyl)acetamide, illustrating the type of information obtained from an X-ray crystallographic study. nih.gov

ParameterValue
Chemical FormulaC₉H₁₀N₂O₄
Molecular Weight (Mr)210.19
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.8713 (7)
b (Å)3.9563 (2)
c (Å)17.2057 (9)
β (°)114.051 (3)
Volume (V) (ų)924.42 (8)
Z4

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. It maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules, which correspond to intermolecular forces like hydrogen bonds and van der Waals interactions.

Interactive Data Table: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of N-(2-methoxyphenyl)acetamide researchgate.net

Interaction TypeContribution (%)
H···H53.9
C···H/H···C21.4
O···H/H···O21.4
N···H/H···N1.7

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed methods in a research and quality control setting for compounds like Acetamide, N-((4-methoxyphenyl)methoxy)-.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a highly sensitive and versatile technique for separating components of a mixture. For Acetamide, N-((4-methoxyphenyl)methoxy)-, a reversed-phase HPLC method would likely be the most suitable approach. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase.

The development of an HPLC method for this compound would involve optimizing several parameters to achieve good separation and peak shape. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for eluting the compound and any potential impurities with different polarities. Detection would most likely be performed using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance. For more complex samples or for confirmation of identity, a mass spectrometer (LC-MS) could be used as the detector. fda.gov The method would need to be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for quantitative analysis and purity assessment.

Interactive Data Table: General Parameters for HPLC Method Development

ParameterTypical Conditions for a Related Compound
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and water (or buffer)
Elution ModeGradient
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm) or Mass Spectrometry
Injection Volume10-20 µL
Column TemperatureAmbient or controlled (e.g., 30 °C)

Thin-Layer Chromatography (TLC) Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions, identify compounds, and check the purity of a sample. For the synthesis of Acetamide, N-((4-methoxyphenyl)methoxy)-, TLC would be an invaluable tool.

A TLC analysis would involve spotting a small amount of the reaction mixture or the purified compound onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), which is a mixture of solvents. The choice of eluent is critical and is determined empirically to achieve good separation. For a compound of intermediate polarity like Acetamide, N-((4-methoxyphenyl)methoxy)-, a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) would be used. After the solvent front has moved up the plate, the plate is removed and dried. The spots corresponding to different compounds are visualized, often under UV light if the compounds are UV-active. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated and can be used for identification purposes.

Interactive Data Table: General Parameters for TLC Monitoring

ParameterTypical Conditions
Stationary PhaseSilica gel 60 F₂₅₄ on aluminum or glass plates
Mobile PhaseA mixture of a nonpolar and a polar solvent (e.g., Hexane:Ethyl Acetate)
VisualizationUV light (254 nm), or staining with an appropriate reagent
ApplicationMonitoring reaction progress, purity checks

Academic Investigations into Molecular Interactions and Functional Modulations

Theoretical and Mechanistic Insights into Enzyme Modulation

The N-((4-methoxyphenyl)methoxy)acetamide structure contains a hydroxamic acid functional group (-C(=O)N(OH)-), a key pharmacophore known for its ability to interact with metalloenzymes. This interaction is central to the inhibitory activity of a broad class of enzyme inhibitors.

Metal Chelation Mechanisms and Enzyme Active Site Interactions (e.g., HDACs, COX-II)

The primary mechanism by which hydroxamic acid-containing molecules inhibit metalloenzymes is through the chelation of the metal ion cofactor in the enzyme's active site. acs.orgnih.gov This interaction is particularly well-documented for histone deacetylases (HDACs) and has been observed in other metalloenzymes as well.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine (B10760008) residues on histones. acs.org The catalytic activity of most HDACs is dependent on a zinc ion (Zn²⁺) located at the bottom of a tubular active site pocket. nih.gov Hydroxamic acid-based HDAC inhibitors, such as the FDA-approved Vorinostat (Suberoylanilide hydroxamic acid), function by coordinating with this essential zinc ion. acs.orgresearchgate.net The hydroxamic acid moiety acts as a bidentate ligand, with the carbonyl oxygen and the hydroxyl oxygen binding to the Zn²⁺ ion, effectively blocking the active site and preventing the substrate from binding. nih.gov This chelation is a strong and reversible interaction that leads to potent inhibition of the enzyme. Given the presence of the hydroxamic acid group in "Acetamide, N-((4-methoxyphenyl)methoxy)-", it is highly probable that it would employ a similar zinc-chelation mechanism to inhibit HDACs. The (4-methoxyphenyl)methoxy group would likely occupy the hydrophobic tunnel of the active site, contributing to the binding affinity and potentially influencing isoform selectivity. nih.gov

Cyclooxygenase-II (COX-II): While the primary mechanism of most non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes involves blocking the hydrophobic channel where the arachidonic acid substrate binds, some inhibitors can interact with metal ions. nih.govnih.gov The peroxidase active site of COX enzymes contains a heme iron cofactor. Although direct chelation by hydroxamic acids is not the primary inhibitory mechanism for COX-2, the ability of related compounds to interact with the active site provides a basis for potential modulation. For instance, salicylhydroxamic acid has been shown to serve as a versatile backbone for developing acylating inhibitors of COX enzymes. gusc.lv Derivatives of N-arylhydroxamates have also been explored as COX-2 inhibitors. mdpi.com The acetamide (B32628) portion of the molecule can form crucial hydrogen bonds within the COX-2 active site, contributing to its inhibitory activity.

Computational Studies on Ligand-Target Binding Modes and Interactions

Computational modeling, including molecular docking and molecular dynamics simulations, is a powerful tool for predicting and analyzing the binding of small molecules to their protein targets. researchgate.netplos.org Such studies have been extensively used to understand the interactions of hydroxamic acid derivatives with enzymes like HDACs and COX-II.

Table 1: Predicted Interactions of Acetamide, N-((4-methoxyphenyl)methoxy)- with a Generic HDAC Active Site Based on Homologous Structures
Functional Group of LigandInteracting Residues in HDAC Active Site (Hypothetical)Type of Interaction
Hydroxamic Acid (-C(=O)N(OH)-)Zn²⁺ ion, Histidine, AspartateMetal Chelation, Hydrogen Bonding
(4-methoxyphenyl)methoxy GroupHydrophobic residues (e.g., Phenylalanine, Leucine, Proline)Hydrophobic Interactions, van der Waals Forces
Methoxy (B1213986) Group (-OCH₃)Polar residues (e.g., Tyrosine, Serine)Potential Hydrogen Bonding

In the context of COX-2, molecular modeling studies of various inhibitors have elucidated key interactions within the active site. nih.govmdpi.com The acetamide group of related inhibitors has been shown to form hydrogen bonds with critical amino acid residues such as Tyr385 and Ser530. The aromatic ring of the inhibitor typically occupies a hydrophobic pocket. For "Acetamide, N-((4-methoxyphenyl)methoxy)-", the 4-methoxyphenyl (B3050149) group would be expected to fit into this pocket, and the methoxy group could potentially form additional interactions, contributing to the binding affinity.

Table 2: Predicted Interactions of Acetamide, N-((4-methoxyphenyl)methoxy)- with a Generic COX-2 Active Site Based on Homologous Structures
Functional Group of LigandInteracting Residues in COX-2 Active Site (Hypothetical)Type of Interaction
Acetamide MoietySer530, Tyr385Hydrogen Bonding
4-methoxyphenyl GroupHydrophobic pocket (e.g., Val523, Ala527, Leu352)Hydrophobic Interactions
Methoxy Group (-OCH₃)Arg513Potential Hydrogen Bonding

Role as a Scaffold for Probing Biological Pathways at a Molecular Level

A molecular scaffold is a core structure from which a library of compounds can be synthesized. The hydroxamic acid scaffold is particularly valuable for developing molecular probes to investigate biological pathways due to its well-defined interaction with specific enzyme classes. nih.gov

"Acetamide, N-((4-methoxyphenyl)methoxy)-" possesses the key features of a versatile scaffold. The hydroxamic acid provides a handle for targeting metalloenzymes, while the (4-methoxyphenyl)methoxy group can be systematically modified to explore structure-activity relationships and to attach reporter groups, such as fluorescent tags or radiolabels. nih.govacs.org By synthesizing derivatives with variations in the linker and cap regions, researchers can develop chemical probes with altered potency, selectivity, and pharmacokinetic properties. nih.gov

For example, attaching a fluorescent dye to the phenyl ring of the (4-methoxyphenyl)methoxy group could create a probe for imaging HDAC activity in living cells. nih.gov Such probes would allow for the direct visualization of enzyme localization and inhibitor binding, providing valuable insights into the role of HDACs in cellular processes. Similarly, radiolabeling the molecule would enable in vivo imaging techniques like Positron Emission Tomography (PET) to study the distribution and target engagement of the inhibitor in whole organisms. nih.gov The development of such molecular probes is crucial for understanding the complex roles of enzymes like HDACs in health and disease.

Future Directions and Emerging Research Avenues

Development of Advanced and Sustainable Synthetic Methodologies

Future research could focus on developing novel and environmentally friendly methods for the synthesis of N-alkoxyamides, including "Acetamide, N-((4-methoxyphenyl)methoxy)-". Key areas of exploration might include:

Catalytic N-O Bond Formation: Investigating the use of transition metal catalysts or organocatalysts to facilitate the efficient and selective formation of the N-O bond, which is central to the structure of this compound. This could lead to higher yields and milder reaction conditions compared to traditional methods.

Green Chemistry Approaches: Employing sustainable solvents, reducing the use of hazardous reagents, and developing one-pot syntheses would be crucial for minimizing the environmental impact of its production. nih.gov

Electrochemical Synthesis: Exploring electrochemical methods for the formation of the N-O bond could offer a green and efficient alternative to conventional chemical oxidants. acs.org

Computational Design of Compounds with Tailored Reactivity or Specific Interactions

Computational chemistry could play a pivotal role in predicting the properties and potential applications of "Acetamide, N-((4-methoxyphenyl)methoxy)-". Future research in this area might involve:

Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure, reactivity, and spectroscopic properties of the molecule. This could provide insights into its stability, preferred conformations, and potential reaction mechanisms.

Molecular Docking Studies: If the compound is explored for biological applications, molecular docking simulations could be used to predict its binding affinity and interaction with specific biological targets.

Structure-Property Relationship Studies: Systematically modifying the structure of "Acetamide, N-((4-methoxyphenyl)methoxy)-" in silico and calculating the resulting changes in its properties could guide the design of new molecules with tailored functionalities.

Exploration in Supramolecular Chemistry and Self-Assembly

The unique structural features of "Acetamide, N-((4-methoxyphenyl)methoxy)-", such as the presence of hydrogen bond donors and acceptors, as well as aromatic rings, suggest potential for its use in supramolecular chemistry. Future research could investigate:

Hydrogen Bonding and Crystal Engineering: Studying the intermolecular interactions, particularly hydrogen bonding, that govern the packing of the molecule in the solid state. This could lead to the design of new crystalline materials with specific architectures and properties.

Self-Assembling Systems: Exploring the ability of "Acetamide, N-((4-methoxyphenyl)methoxy)-" and its derivatives to self-assemble into well-defined nanostructures in solution or on surfaces. The interplay of hydrogen bonding, π-π stacking, and van der Waals forces could be harnessed to create novel supramolecular polymers or gels.

Integration into Novel Catalytic Systems and Material Science Applications

The functional groups present in "Acetamide, N-((4-methoxyphenyl)methoxy)-" could make it a candidate for incorporation into advanced materials and catalytic systems. Potential future research directions include:

Ligand Design for Catalysis: Modifying the structure to include chelating sites could allow it to act as a ligand for transition metal catalysts, potentially influencing the catalyst's activity and selectivity in various organic transformations.

Functional Polymers and Materials: Incorporating the "Acetamide, N-((4-methoxyphenyl)methoxy)-" moiety into polymer backbones or as a pendant group could lead to the development of new materials with tailored thermal, optical, or mechanical properties.

Organic Electronics: The aromatic and electron-donating groups in the molecule suggest that its derivatives could be explored as components in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), after appropriate structural modifications to enhance their electronic properties.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of N-(4-methoxyphenyl)acetamide derivatives?

Answer:
N-(4-methoxyphenyl)acetamide derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, thioanhydrides of aromatic dithiocarbamates can be synthesized by reacting N-(4-methoxyphenyl)acetamide with carbon disulfide in ethanol under basic conditions (NaOH) at 22°C, followed by acylation with acid chlorides (e.g., benzoic or 4-nitrobenzoic chloride) in chloroform. Yields range from 78% to 85%, and purity is confirmed via elemental analysis and spectroscopic methods .

Basic: How is the structural integrity of N-(4-methoxyphenyl)acetamide derivatives validated post-synthesis?

Answer:
Structural characterization relies on a combination of techniques:

  • Elemental analysis to confirm empirical formulas.
  • IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for acetamide).
  • ¹H/¹³C NMR to resolve methoxy (-OCH₃), aromatic protons, and acetamide methyl groups.
  • Mass spectrometry for molecular ion peaks and fragmentation patterns.
    These methods collectively ensure structural accuracy and purity .

Basic: What safety protocols are critical when handling N-(4-methoxyphenyl)acetamide in laboratory settings?

Answer:
Key safety measures include:

  • Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Ventilation to avoid inhalation of dust/aerosols.
  • Waste disposal via approved chemical waste streams to prevent environmental contamination.
  • Reference to Safety Data Sheets (SDS) for compound-specific hazards (e.g., acute toxicity data for N-(3-amino-4-methoxyphenyl)acetamide, CAS 6375-47-9) .

Advanced: How can researchers assess the anticancer potential of N-(4-methoxyphenyl)acetamide derivatives?

Answer:
Anticancer activity is evaluated using in vitro cytotoxicity assays :

  • MTT assay on human cancer cell lines (e.g., HCT-116, MCF-7) to measure cell viability.
  • Structure-activity relationship (SAR) studies, where substituents like morpholine or piperidine groups enhance activity. For example, derivatives with quinazoline-sulfonyl moieties (e.g., compound 40 in ) showed IC₅₀ values <10 µM against multiple cell lines .

Advanced: What computational methods aid in predicting the bioactivity of N-(4-methoxyphenyl)acetamide analogs?

Answer:

  • Molecular docking to simulate interactions with target proteins (e.g., α1-adrenoceptors for BPH treatment).
  • QSAR modeling to correlate electronic or steric parameters (e.g., logP, polar surface area) with observed activity.
  • DFT calculations to optimize geometries and predict reactive sites .

Advanced: How do structural modifications influence the bactericidal activity of N-(4-methoxyphenyl)acetamide derivatives?

Answer:

  • Electron-withdrawing groups (e.g., nitro, bromo) on the aromatic ring enhance activity against Gram-positive bacteria.
  • Thioanhydride derivatives (synthesized via dithiocarbamate intermediates) show broad-spectrum fungicidal activity.
  • Biofilm inhibition assays quantify efficacy against resistant strains .

Basic: What solvents and conditions are optimal for recrystallizing N-(4-methoxyphenyl)acetamide?

Answer:
Recrystallization is performed using ethanol-water mixtures or ethyl acetate/hexane . The compound’s solubility (>61.3 µg/mL in DMSO) and melting point (400.3°C) guide solvent selection. Slow cooling ensures high-purity crystals suitable for X-ray diffraction .

Advanced: What chromatographic techniques are effective in purifying complex N-(4-methoxyphenyl)acetamide derivatives?

Answer:

  • Flash chromatography with silica gel (eluent: ethyl acetate/hexane gradients) for preliminary purification.
  • HPLC (C18 column, acetonitrile/water mobile phase) for isolating stereoisomers (e.g., diastereomer 7j in ).
  • TLC monitoring (Rf values 0.3–0.5 in 3:7 ethyl acetate/hexane) .

Advanced: How can researchers resolve contradictions in reported biological activities of N-(4-methoxyphenyl)acetamide analogs?

Answer:

  • Dose-response studies to confirm activity thresholds (e.g., µM vs. mM ranges).
  • Cell-line specificity tests (e.g., HT-15 vs. PC-3 in ) to identify selective cytotoxicity.
  • Meta-analysis of published IC₅₀ values to account for assay variability .

Advanced: What strategies optimize the blood-brain barrier (BBB) permeability of N-(4-methoxyphenyl)acetamide-based nootropics?

Answer:

  • LogP optimization (target 2–3) to balance lipophilicity and solubility.
  • Introduction of hydrogen-bond donors (e.g., pyrrolidinone in compound 40, ) to enhance passive diffusion.
  • In silico BBB penetration models (e.g., SwissADME) predict bioavailability .

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